molecular formula C10H9BrN2 B13678317 5-Bromo-8-methylquinolin-2-amine

5-Bromo-8-methylquinolin-2-amine

Cat. No.: B13678317
M. Wt: 237.10 g/mol
InChI Key: NHPQLHNWSAQNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-methylquinolin-2-amine (CAS 1417632-66-6) is an organic compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . This quinoline derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules. The bromine substituent at the 5-position makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the exploration of structure-activity relationships. The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . Handling should be performed with care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-8-methylquinolin-2-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13)

InChI Key

NHPQLHNWSAQNGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=CC(=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves functionalization of a quinoline precursor through selective bromination, methylation, and amination steps. The key challenge is the regioselective introduction of bromine at the 5-position while maintaining the methyl group at the 8-position and the amino group at the 2-position.

Bromination Approaches

  • Direct Bromination of 8-methylquinolin-2-amine : A common synthetic route involves brominating 8-methylquinolin-2-amine using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is often conducted in solvents such as acetic acid or chloroform at room temperature or under reflux to achieve selective bromination at the 5-position.

  • Regioselectivity Considerations : The position of bromination is influenced by electronic and steric factors, with the amino group at the 2-position and methyl group at the 8-position directing bromination preferentially to the 5-position on the quinoline ring.

Transition Metal-Catalyzed Coupling Methods

  • Suzuki-Miyaura Coupling : An alternative synthetic strategy involves preparing a boronic acid or boronate ester derivative of 8-methylquinolin-2-amine and coupling it with a bromine source in the presence of a palladium catalyst. This method allows for precise installation of the bromine atom with high regioselectivity and can be optimized for scale-up.

Industrial Scale Production

  • Automated Bromination Reactors : Large-scale production employs automated reactors to maintain strict control over temperature, solvent addition, and reaction time, improving yield and purity.

  • Continuous Flow Reactors : These reactors enhance reaction efficiency and safety by allowing continuous input of reactants and removal of products, facilitating large-scale bromination with better reproducibility.

Purification Techniques

  • Column Chromatography : Silica gel chromatography using methanol-dichloromethane (MeOH:DCM) gradients is commonly used to purify the product.

  • Recrystallization : Ethanol or ethyl acetate are typical solvents for recrystallization to obtain analytically pure this compound.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Direct Bromination Bromine or NBS, Acetic acid or Chloroform, RT or reflux Simple, cost-effective Requires careful regioselectivity control
Suzuki-Miyaura Coupling Boronic acid derivative, Pd catalyst, base, solvent High regioselectivity, scalable Requires pre-functionalized intermediates
Automated Batch Bromination Automated reactor, controlled temperature High yield, reproducibility High initial equipment cost
Continuous Flow Bromination Flow reactor, controlled flow rates and temperature Enhanced safety and scalability Requires specialized equipment

Scientific Research Applications

5-Bromo-8-methylquinolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methylquinolin-2-amine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the amine group may facilitate binding to biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Positioning and Functional Group Effects

Key differences arise from substituent types, positions, and functional groups (Table 1):

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
5-Bromo-8-methylquinolin-2-amine Br (5), CH₃ (8), NH₂ (2) C₁₁H₁₀BrNO Enhanced reactivity, medicinal chemistry applications
5-Bromo-8-fluoroquinolin-2(1H)-one Br (5), F (8), O (2) C₉H₅BrFNO Fluorine increases electronegativity; ketone group reduces basicity
5-Bromo-7-chloroquinolin-8-amine Br (5), Cl (7), NH₂ (8) C₉H₆BrClN₂ Halogen diversity alters π-stacking and toxicity profiles
8-(Isopropyl)-2-methylquinolin-5-amine CH(CH₃)₂ (8), NH₂ (5) C₁₃H₁₆N₂ Bulky isopropyl group increases steric hindrance
5,7-Dibromo-2-methylquinolin-8-ol Br (5,7), OH (8), CH₃ (2) C₁₀H₇Br₂NO Dual bromine enhances reactivity; hydroxyl enables H-bonding
Key Observations:

Halogen Effects: Bromine at position 5 is common across derivatives, directing electrophilic substitution. Chlorine (e.g., 5-bromo-7-chloroquinolin-8-amine) introduces distinct steric and electronic effects compared to fluorine or additional bromine .

Functional Group Influence: Amine vs. Hydroxyl/Ketone: Amine groups (as in the target compound) enhance hydrogen bonding and basicity, whereas hydroxyl or ketone groups (e.g., 5-Bromo-8-fluoroquinolin-2(1H)-one) reduce solubility in nonpolar media . Methyl vs. Methoxy: Methoxy groups (e.g., 5-Bromo-8-methoxy-2-methylquinoline) increase electron-donating effects but reduce reactivity compared to methyl .

Steric Considerations: Bulky substituents like isopropyl (8-(isopropyl)-2-methylquinolin-5-amine) limit molecular flexibility and alter binding interactions .

Q & A

Q. Assay Recommendations :

  • In Vitro Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity).
  • Antiproliferative Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • DFT Calculations : Predict regioselectivity of bromination/amination using Gaussian or ORCA. Compare activation energies for competing pathways.
  • Docking Studies : Identify steric clashes in transition states (e.g., bromine hindrance at C5 vs. C8) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents.

provides a canonical SMILES (CC1=NC2=C(C=CC(=C2C=C1)N)Br), which can be used as input for molecular dynamics simulations.

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : Susceptible to photodebromination; store in amber vials under inert gas (N₂/Ar) at –20°C.
  • Solubility : Soluble in DMSO, DMF; sparingly soluble in H₂O (add co-solvents like EtOH for biological assays) .
  • Handling : Use gloveboxes to prevent amine oxidation.

Advanced: How to address discrepancies in reported biological activities of quinoline derivatives?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (pH, cell line variability) .
  • Structural-Activity Relationships (SAR) : Map substituent effects (e.g., bromine at C5 vs. C8) using molecular descriptor software (e.g., MOE).
  • Control Experiments : Test for off-target effects via CRISPR knockout models or isoform-specific inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.